Cabergoline specified impurity [EP] Cabergoline specified impurity [EP] N1-Ethylcarbamoyl Cabergoline is a cabergoline impurity. Cabergoline is a dopamine D2-receptor agonist.
European Pharmacopoeia (EP) Impurity C of Cabergoline
Brand Name: Vulcanchem
CAS No.: 126554-50-5
VCID: VC21347097
InChI: InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
SMILES: CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Molecular Formula: C29H42N6O3
Molecular Weight: 522.7 g/mol

Cabergoline specified impurity [EP]

CAS No.: 126554-50-5

Cat. No.: VC21347097

Molecular Formula: C29H42N6O3

Molecular Weight: 522.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cabergoline specified impurity [EP] - 126554-50-5

CAS No. 126554-50-5
Molecular Formula C29H42N6O3
Molecular Weight 522.7 g/mol
IUPAC Name (6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Standard InChI InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
Standard InChI Key MNAGYQBVKIBCGP-GZGNHOFSSA-N
Isomeric SMILES CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
SMILES CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Canonical SMILES CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4

Cabergoline specified impurity [EP], with the chemical formula C29H42N6O3 and a molecular weight of 522.7 g/mol, is a compound closely related to cabergoline, an ergot derivative used primarily for treating hyperprolactinemic disorders and Parkinson's disease . This impurity is recognized by the European Pharmacopoeia (EP) and is critical for ensuring the quality and safety of cabergoline pharmaceutical products.

Synthesis and Formation

The synthesis of cabergoline specified impurities involves complex chemical reactions, including oxidation and substitution processes. These reactions often start from ergocryptine derivatives and involve the use of activated dimethyl sulfoxide (DMSO) and Pinnick oxidation sequences to form aldehydes and carboxylic acids. In industrial settings, optimizing reaction conditions to minimize hazardous chemicals is crucial.

Impurities in Cabergoline Production

Cabergoline has several specified impurities recognized by the European Pharmacopoeia, including impurities A, B, C, and D. These impurities can arise from synthesis intermediates or through hydrolysis of amide bonds during the manufacturing process . The threshold for identifying and qualifying these impurities is typically set at 0.10% and 0.15% of the mass, respectively .

ImpurityDescriptionSynthesis Route
Impurity ACabergolinic acidAlkaline hydrolysis of methyl ester
Impurity DAmidation productReaction with 3-(dimethylamino)-1-propylamine
Impurity CN1-Ethylcarbamoyl cabergolineUse of EDC·HCl in DCM

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator